molecular formula C19H18N2O2S B2937626 (E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-58-7

(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2937626
CAS No.: 865544-58-7
M. Wt: 338.43
InChI Key: KAPLGHCSJWNPPX-FMQUCBEESA-N
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Description

(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the production of prostaglandins from arachidonic acid. This disruption can lead to a decrease in inflammation and pain, as prostaglandins are responsible for these symptoms.

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in inflammation. By inhibiting the activity of COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This leads to a reduction in the symptoms of inflammation, such as redness, swelling, and pain.

Biochemical Analysis

Biochemical Properties

The compound (E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been found to interact with certain enzymes and proteins, contributing to its biochemical activity. In particular, it has shown the highest IC 50 values for COX-1 inhibition . This suggests that the compound may interact with the COX-1 enzyme, potentially inhibiting its activity.

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function. It has demonstrated excellent COX-2 SI values , suggesting that it may impact cell signaling pathways related to inflammation

Molecular Mechanism

It is known to inhibit COX-1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method includes the condensation of 4-acetylbenzoic acid with 3-ethyl-6-methyl-2-aminobenzothiazole under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The benzamide moiety allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a simpler structure but similar biological activities.

    2-Aminobenzothiazole: Another derivative with applications in medicinal chemistry.

    4-Acetylbenzoic Acid: A precursor used in the synthesis of (E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

Uniqueness

This compound stands out due to its specific structural features, such as the presence of both acetyl and benzothiazole moieties, which contribute to its unique biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-acetyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-4-21-16-10-5-12(2)11-17(16)24-19(21)20-18(23)15-8-6-14(7-9-15)13(3)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPLGHCSJWNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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